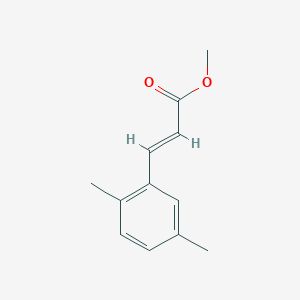

methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate

Description

Properties

IUPAC Name |

methyl (E)-3-(2,5-dimethylphenyl)prop-2-enoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-4-5-10(2)11(8-9)6-7-12(13)14-3/h4-8H,1-3H3/b7-6+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOTNWHZTEASVBM-VOTSOKGWSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C=CC(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)/C=C/C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate typically involves the esterification of the corresponding cinnamic acid derivative. One common method is the reaction of 2,5-dimethylcinnamic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions. The reaction proceeds as follows:

2,5-dimethylcinnamic acid+methanolH2SO4methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate+H2O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, and can improve the yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid.

Reduction: Reduction of the double bond can yield the saturated ester.

Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to further functionalization.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl3).

Major Products Formed

Oxidation: 2,5-dimethylcinnamic acid.

Reduction: Methyl 3-(2,5-dimethylphenyl)propanoate.

Substitution: Various halogenated derivatives, depending on the position of substitution on the aromatic ring.

Scientific Research Applications

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate has several applications in scientific research:

Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.

Mechanism of Action

The mechanism of action of methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, its antimicrobial activity could be due to the disruption of bacterial cell membranes or inhibition of essential bacterial enzymes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Methyl (2E)-3-(2,4-Dihydroxyphenyl)prop-2-enoate

- Structure : Differs by having hydroxyl groups at positions 2 and 4 on the phenyl ring instead of methyl groups.

- However, these groups also render the compound prone to degradation under reflux conditions, as observed during extraction processes .

- Synthesis : Formed via thermal degradation of umbelliferone during extraction, indicating instability under acidic or heated conditions .

Methyl 2,5-Dihydroxycinnamate

- Structure : Features hydroxyl groups at positions 2 and 5, contrasting with the dimethyl substitution in the target compound.

- The hydroxyl groups may facilitate metabolic conjugation (e.g., glucuronidation) in biological systems .

Methyl (2E)-3-(2,4,5-Trimethylphenyl)prop-2-enoate

Heteroaromatic Analog: (2E)-1-(2,5-Dimethyl-3-thienyl)-3-(2-methoxyphenyl)prop-2-en-1-one

- Structure : Replaces the phenyl ring with a 2,5-dimethyl-3-thienyl group and introduces a ketone instead of an ester.

- The ketone group increases electrophilicity, making it more reactive in nucleophilic additions compared to the ester .

Amino Acid Derivatives: Methyl 3-Phenyl-2-[(2-phenyl-1H-imidazol-4-yl)methylamino]propanoate

- Structure: A structurally distinct amino acid ester with an imidazole ring and phenyl groups.

Data Table: Structural and Functional Comparisons

Biological Activity

Methyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate, an organic compound with the molecular formula C13H16O2, is a derivative of cinnamic acid. Its unique structure, characterized by the presence of two methyl groups at the 2 and 5 positions of the phenyl ring, contributes to its biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

This compound is synthesized through the esterification of 2,5-dimethylcinnamic acid with methanol in the presence of a strong acid catalyst. The reaction can be represented as follows:

This compound has been investigated for various biological activities, including antimicrobial and anti-inflammatory effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. The mechanism of action may involve disruption of bacterial cell membranes or inhibition of essential enzymes within bacterial cells .

Anti-inflammatory Properties

The compound has also shown promise in reducing inflammation. Studies suggest that it may inhibit pro-inflammatory cytokines and other mediators involved in inflammatory responses. This activity is particularly relevant for developing treatments for inflammatory diseases .

Antioxidant Activity

This compound possesses antioxidant properties that can scavenge free radicals and reduce oxidative stress in biological systems. This activity contributes to its potential protective effects against cellular damage and aging-related diseases .

The biological effects of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways or cellular signaling, which can lead to reduced proliferation of pathogenic microorganisms or cancer cells.

- Receptor Modulation : It may interact with specific receptors to exert pharmacological effects, influencing processes such as pain perception or immune responses.

Study on Antimicrobial Efficacy

In a controlled study assessing the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli, the compound demonstrated a minimum inhibitory concentration (MIC) value significantly lower than that of standard antibiotics. This suggests a potential role as an alternative therapeutic agent in treating resistant bacterial infections .

Anti-inflammatory Effects in Animal Models

Another study evaluated the anti-inflammatory effects of this compound in a murine model of arthritis. Results indicated a marked reduction in paw swelling and inflammatory markers in treated animals compared to controls. Histological analysis revealed decreased infiltration of inflammatory cells in joint tissues .

Comparative Analysis with Related Compounds

To understand its unique properties better, it is helpful to compare this compound with similar compounds:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Methyl cinnamate | Lacks methyl substitutions on the aromatic ring | Weaker antimicrobial properties |

| Ethyl (2E)-3-(2,5-dimethylphenyl)prop-2-enoate | Similar structure but with an ethyl group | Different physical properties and reactivity |

The presence of methyl substitutions at positions 2 and 5 enhances the biological activity compared to other cinnamic acid derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.